Ethyl 4-(1-benzothiophen-2-yl)but-2-enoate
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Overview
Description
Ethyl 4-(1-benzothiophen-2-yl)but-2-enoate is a chemical compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1-benzothiophen-2-yl)but-2-enoate typically involves the condensation of benzothiophene derivatives with ethyl acetoacetate. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-benzothiophen-2-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Ethyl 4-(1-benzothiophen-2-yl)but-2-enoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit protein kinases. It has shown promising results in cytotoxicity studies against various cancer cell lines.
Material Science: Benzothiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.
Biological Research: The compound is investigated for its antimicrobial, anti-inflammatory, and antihypertensive properties.
Mechanism of Action
The mechanism of action of ethyl 4-(1-benzothiophen-2-yl)but-2-enoate involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and proliferation. This makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-butylthiophene and 2-octylthiophene are similar in structure and exhibit various biological activities.
Thiazole Derivatives: Thiazoles are another class of heterocyclic compounds with similar biological properties, including antibacterial and antifungal activities.
Uniqueness
Ethyl 4-(1-benzothiophen-2-yl)but-2-enoate is unique due to its specific structure, which combines the benzothiophene ring with an ethyl ester group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
923261-77-2 |
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Molecular Formula |
C14H14O2S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
ethyl 4-(1-benzothiophen-2-yl)but-2-enoate |
InChI |
InChI=1S/C14H14O2S/c1-2-16-14(15)9-5-7-12-10-11-6-3-4-8-13(11)17-12/h3-6,8-10H,2,7H2,1H3 |
InChI Key |
ICAVXNDRXCOASZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCC1=CC2=CC=CC=C2S1 |
Origin of Product |
United States |
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